5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone

Descripción general

Descripción

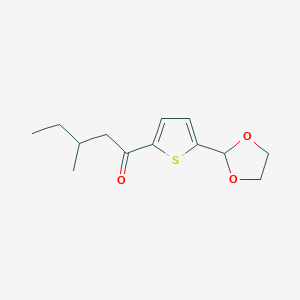

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is an organic compound that features a dioxolane ring and a thienyl group The dioxolane ring is a five-membered ring containing two oxygen atoms, while the thienyl group is a sulfur-containing aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone typically involves the formation of the dioxolane ring through acetalization or ketalization reactions. These reactions involve the condensation of aldehydes or ketones with ethylene glycol under acidic conditions . The thienyl group can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate thienyl precursors .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated thienyl derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone serves as an important intermediate in organic synthesis. Its dioxolane moiety allows for selective protection of carbonyl groups during multi-step synthesis processes. This property is particularly useful in the total synthesis of complex natural products where functional group compatibility is critical.

Pharmacological Studies

Research indicates that compounds containing dioxolane rings exhibit various biological activities. For instance, derivatives of dioxolanes have been studied for their potential as muscarinic acetylcholine receptor agonists, which could have implications in treating neurodegenerative diseases . The thienyl component may also enhance the pharmacological profile by improving solubility and bioavailability.

Material Science

The unique structural features of this compound make it suitable for applications in material science. The compound can be utilized in the development of polymers and coatings that require specific thermal and mechanical properties. Its ability to form stable complexes with metals could also lead to applications in catalysis.

Case Study 1: Dioxolane in Drug Development

A study highlighted the use of dioxolane derivatives in drug development, demonstrating their effectiveness as prodrugs that enhance the delivery of active pharmaceutical ingredients (APIs). The incorporation of the dioxolane moiety allowed for improved stability and release profiles under physiological conditions .

Case Study 2: Thienyl Compounds in Cancer Research

Research involving thienyl compounds has shown promising results in cancer treatment models. The incorporation of a thienyl group into drug candidates has been linked to increased selectivity towards cancer cells while minimizing toxicity to normal cells . This suggests that derivatives like this compound could play a role in developing targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and thienyl group can influence the compound’s binding affinity and specificity towards these targets .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dioxolane: A simpler analog with only the dioxolane ring.

Thiophene: Contains only the thienyl group without the dioxolane ring.

2-Methylbutyl ketone: Lacks both the dioxolane and thienyl groups.

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is unique due to the combination of the dioxolane ring and thienyl group, which imparts distinct chemical and physical properties.

Actividad Biológica

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone is a chemical compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₂H₁₈O₃S, with a molecular weight of approximately 240.32 g/mol. The compound features a dioxolane ring and a thienyl group , which contribute to its distinct chemical properties. The presence of these functional groups may influence its reactivity and interactions in biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the dioxolane and thienyl moieties. The synthetic pathways often include the reaction of appropriate precursors under controlled conditions to yield the desired product .

The biological activity of this compound may be attributed to its ability to interact with various molecular targets within biological systems. The dioxolane ring and thienyl group can modulate the binding affinity and specificity towards these targets, potentially influencing enzymatic activities or receptor interactions.

Antimicrobial Properties

Research indicates that compounds containing dioxolane structures exhibit significant antimicrobial activity. For instance, studies on related 1,3-dioxolanes have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Candida albicans. The biological screening of these compounds suggests that they may possess both antibacterial and antifungal properties .

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| This compound | Significant against S. aureus | Effective against C. albicans |

| Related dioxolanes | Active against E. faecalis, P. aeruginosa | Active against C. albicans |

Case Studies

- Antifungal Activity : A study demonstrated that several synthesized dioxolanes exhibited excellent antifungal activity against Candida albicans, suggesting that modifications in their structure could enhance their efficacy .

- Antibacterial Activity : Another investigation reported that derivatives similar to this compound showed significant antibacterial effects against Staphylococcus epidermidis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values varied among the compounds tested, indicating potential for further optimization .

Future Directions

Given the promising biological activities observed in related compounds, further research is necessary to elucidate the specific effects of this compound. This includes:

- In-depth Mechanistic Studies : Understanding how this compound interacts at a molecular level with different biological targets.

- Structure-Activity Relationship (SAR) Analysis : Investigating how variations in structure affect biological activity.

- Clinical Trials : Evaluating efficacy and safety in vivo to assess potential therapeutic applications.

Propiedades

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-3-9(2)8-10(14)11-4-5-12(17-11)13-15-6-7-16-13/h4-5,9,13H,3,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPNUMUYGTUGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641912 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-92-4 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylpentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.